cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Descripción general

Descripción

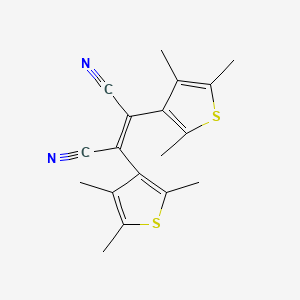

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: is a photochromic compound known for its ability to change color upon exposure to light. This compound is characterized by its unique structure, which includes two cyano groups and two thienyl groups with trimethyl substitutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the reaction of 2,4,5-trimethyl-3-thienylacetonitrile with a suitable reagent to form the desired product. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the reaction .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is commercially available and produced by chemical companies specializing in fine chemicals. The production process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:

Photoisomerization: Exposure to light induces a cyclization reaction, changing the compound’s structure and properties.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions, although detailed mechanisms are less documented.

Common Reagents and Conditions:

Photoisomerization: Light with a wavelength of around 400 nm is commonly used to induce the cyclization reaction.

Solvents: Methanol is often used as a solvent due to its ability to dissolve the compound.

Major Products:

Aplicaciones Científicas De Investigación

Photochemical Applications

Cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene exhibits significant photochromic behavior. When exposed to light, it undergoes a reversible transformation that can be utilized in various photonic applications:

- Photochromic Materials :

- Photovoltaic Devices :

Materials Science Applications

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) :

- Sensors :

Case Study 1: Photochemical Behavior

In a study examining the photochemical multivariate curve resolution models for this compound under continuous irradiation, researchers demonstrated its ability to undergo reversible transformations that could be quantitatively analyzed using advanced spectroscopic techniques . This study highlighted the compound's potential in developing smart materials with tunable properties.

Case Study 2: Organic Photovoltaics

A recent investigation into diarylethene-type photochromic electron traps revealed that this compound significantly improved the performance of organic photovoltaic devices by enhancing charge mobility and stability under operational conditions . The findings suggest that integrating this compound into device architectures could lead to higher efficiencies and better performance.

Mecanismo De Acción

The primary mechanism of action for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene involves photoisomerization. When exposed to light, the compound undergoes a cyclization reaction, leading to a change in its molecular structure. This structural change alters the compound’s optical properties, making it useful in various photoresponsive applications .

Comparación Con Compuestos Similares

1,2-Bis(2,4,5-trimethyl-3-thienyl)ethene: Similar structure but lacks the cyano groups.

2,4,5-Trimethyl-3-thienylacetonitrile: A precursor in the synthesis of the target compound.

Uniqueness: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is unique due to its combination of cyano and thienyl groups, which confer distinct photochromic properties. This makes it particularly valuable in applications requiring precise control of light-induced changes .

Actividad Biológica

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS Number: 112440-46-7) is a synthetic organic compound notable for its photochromic properties. This compound is characterized by its unique molecular structure, which includes two thienyl groups and dicyano functionalities. The biological activity of this compound is of interest in various fields including photochemistry and material science.

The molecular formula of this compound is C₁₈H₁₈N₂S₂, with a molecular weight of 326.48 g/mol. It exhibits a melting point of approximately 121 °C and is typically available in crystalline form with a purity exceeding 98% .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂S₂ |

| Molecular Weight | 326.48 g/mol |

| Melting Point | 121 °C |

| Purity | ≥98% |

Photochemical Behavior

The biological activity of this compound is significantly influenced by its photochemical properties. Upon exposure to UV light, the compound undergoes a photocyclization reaction leading to the formation of dihydrobenzodithiophene derivatives. This transformation is driven by changes in aromaticity and the formation of reactive antiaromatic excited states during photoexcitation .

Case Study: Photocyclization Mechanism

Research has demonstrated that the photocyclization process involves a loss of aromaticity followed by relief from antiaromaticity as the reaction progresses. Quantum chemical calculations indicate that this mechanism enhances the reactivity of the compound under UV irradiation .

Biological Applications

The biological implications of this compound extend into areas such as drug delivery systems and biosensing applications. The ability to undergo reversible transformations under light makes it a candidate for smart materials that respond to environmental stimuli.

Example Applications:

- Drug Delivery Systems : The compound's photoresponsive nature can be utilized in targeted drug delivery mechanisms where the release profile can be controlled by light exposure.

- Biosensors : Its sensitivity to light can be harnessed in developing biosensors that detect specific biological molecules through changes in fluorescence or absorbance.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its photochemical behavior. For instance:

Propiedades

IUPAC Name |

(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNDKKQQUZPETC-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-46-7 | |

| Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.